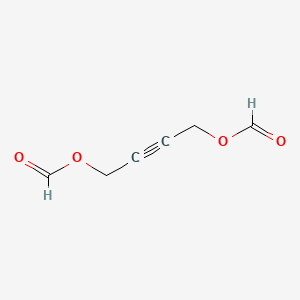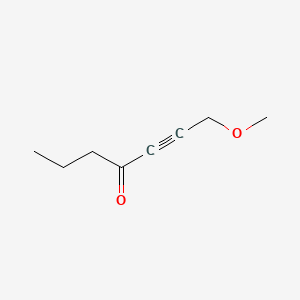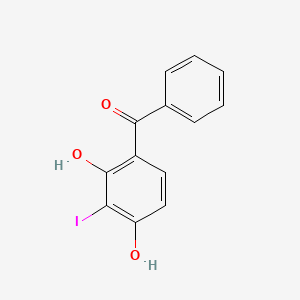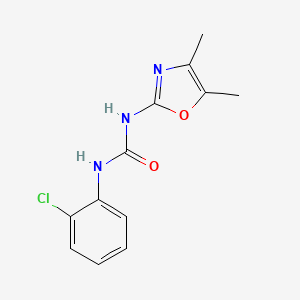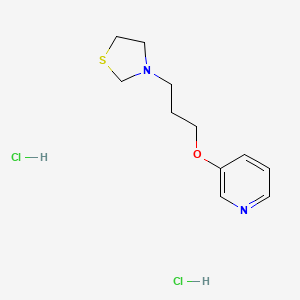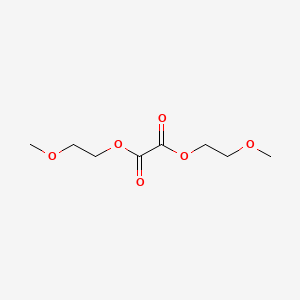
Bis(2-methoxyethyl) oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxyethyl) oxalate is an organic compound with the molecular formula C8H14O6. It is a diester of oxalic acid and 2-methoxyethanol. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-methoxyethyl) oxalate can be synthesized through the esterification of oxalic acid with 2-methoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as fractional distillation, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methoxyethyl) oxalate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to produce oxalic acid and 2-methoxyethanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: The compound can be reduced to produce corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Oxalic acid and 2-methoxyethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols
Applications De Recherche Scientifique
Bis(2-methoxyethyl) oxalate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics .
Mécanisme D'action
The mechanism of action of bis(2-methoxyethyl) oxalate involves its ability to undergo esterification and transesterification reactions. The compound can act as a donor of the 2-methoxyethyl group in these reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzyme-catalyzed reactions, the compound may interact with the active site of the enzyme, facilitating the transfer of the 2-methoxyethyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-methoxyethyl) ether (Diglyme): Similar in structure but used primarily as a solvent.
Bis(2-ethylhexyl) oxalate: Another oxalate ester with different alkyl groups.
Diethylene glycol dimethyl ether: Similar in structure but with different functional groups .
Uniqueness
Bis(2-methoxyethyl) oxalate is unique due to its specific ester structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a donor of the 2-methoxyethyl group makes it valuable in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
36254-34-9 |
|---|---|
Formule moléculaire |
C8H14O6 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
bis(2-methoxyethyl) oxalate |
InChI |
InChI=1S/C8H14O6/c1-11-3-5-13-7(9)8(10)14-6-4-12-2/h3-6H2,1-2H3 |
Clé InChI |
ISNLMIGVVJBVAW-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



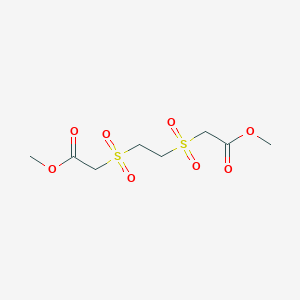
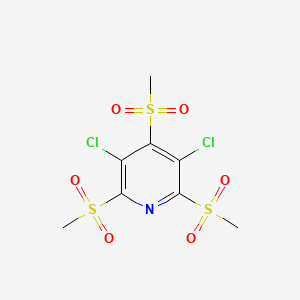
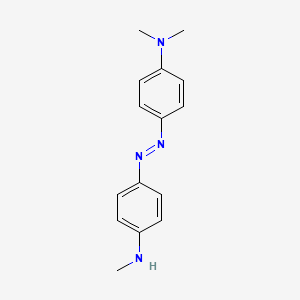
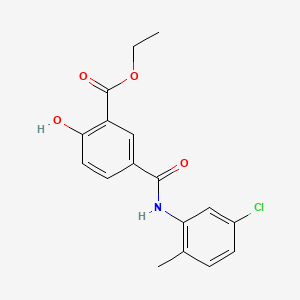
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
